![molecular formula C13H10F3N3O3S B1415272 N'-{[6-(trifluoromethyl)-3-pyridinyl]carbonyl}benzenesulfonohydrazide CAS No. 1092346-06-9](/img/structure/B1415272.png)
N'-{[6-(trifluoromethyl)-3-pyridinyl]carbonyl}benzenesulfonohydrazide
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of N’-{[6-(trifluoromethyl)-3-pyridinyl]carbonyl}benzenesulfonohydrazide is characterized by the presence of a trifluoromethyl group and a pyridine ring. The trifluoromethyl group is a common structural motif in many biologically active molecules .Chemical Reactions Analysis
While specific chemical reactions involving N’-{[6-(trifluoromethyl)-3-pyridinyl]carbonyl}benzenesulfonohydrazide were not found, trifluoromethylation reactions are well-studied in organic chemistry . Trifluoromethylation often involves the introduction of a trifluoromethyl group into an organic compound .Physical and Chemical Properties Analysis
N’-{[6-(trifluoromethyl)-3-pyridinyl]carbonyl}benzenesulfonohydrazide has a molecular weight of 345.3 g/mol. Further physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Aplicaciones Científicas De Investigación
Anticancer and Antibacterial Properties
A series of derivatives including N'-1-[2-anilino-3-pyridyl]carbonyl-1-benzenesulfonohydrazide exhibited significant in vitro anticancer activity. Specifically, compound 7g showed promising growth inhibitory activity in various cancer cell lines, including leukemia, melanoma, lung, colon, renal, and breast cancers. Additionally, these compounds demonstrated notable antibacterial activity against various Gram-positive and Gram-negative bacteria strains, surpassing standard drugs in some cases (Kamal et al., 2007).
Molecular Structure and In Silico Anticancer Studies
N'-(pyridin-3-ylmethylene)benzenesulfonohydrazide was synthesized and characterized, revealing a molecule with significant anticancer potential in silico. The molecule demonstrated favorable binding interactions with various validated anticancer protein targets, suggesting potential for activity optimization and chemical modification (Ozochukwu et al., 2021).
Synthesis and Antimicrobial Evaluation
Research on novel 5-benzoyl-N-substituted-amino and 5-benzoyl-N-sulfonylamino-4-alkylsulfanyl-2-pyridones, derived from similar chemical structures, indicated potential antimicrobial properties. These compounds were tested in vitro for antibacterial and antifungal activity, showing promising results (Elgemeie et al., 2017).
Environmental Applications
N'-[1-(Pyridin-2-yl)ethylidene]benzenesulfonohydrazide (PEBSH) was developed into a sensitive and selective sensor for Hg2+ ions. This novel application demonstrated high sensitivity and dynamic concentration range, showcasing the potential for environmental remediation and toxic pollutant detection (Arshad et al., 2015).
Direcciones Futuras
The development of new methodologies for efficient and selective introduction of trifluoromethyl groups into diverse skeletons has become an active and hot topic in synthetic chemistry . The demand for trifluoromethyl derivatives has been increasing steadily in the last 30 years . Therefore, research into compounds like N’-{[6-(trifluoromethyl)-3-pyridinyl]carbonyl}benzenesulfonohydrazide is likely to continue to be an important area of study.
Propiedades
IUPAC Name |
N'-(benzenesulfonyl)-6-(trifluoromethyl)pyridine-3-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3N3O3S/c14-13(15,16)11-7-6-9(8-17-11)12(20)18-19-23(21,22)10-4-2-1-3-5-10/h1-8,19H,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLKIKGPWJJBJNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NNC(=O)C2=CN=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


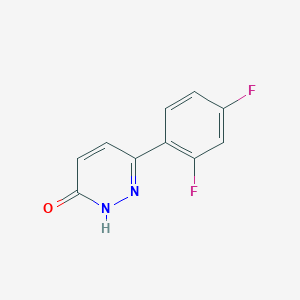
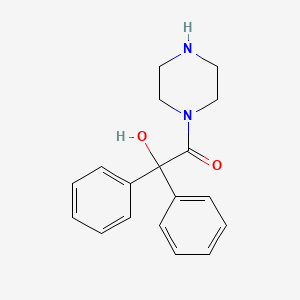
![6-Chloro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1415193.png)
![1-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxylic acid](/img/structure/B1415195.png)
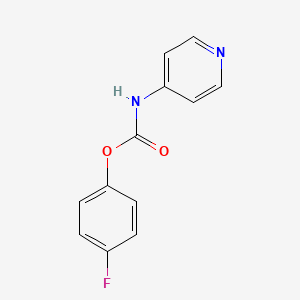
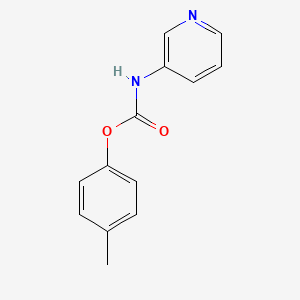
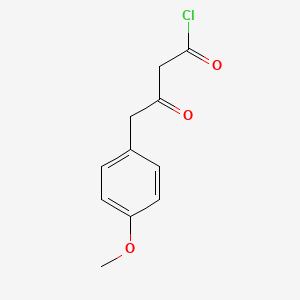
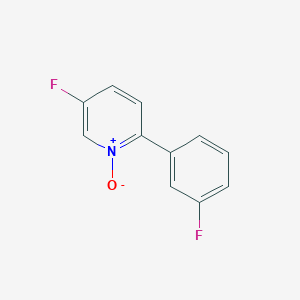
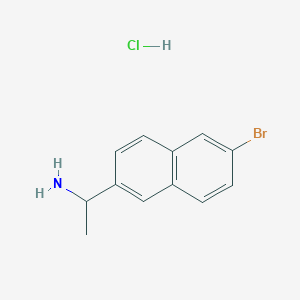
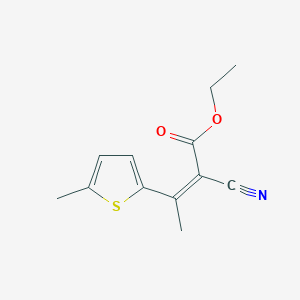
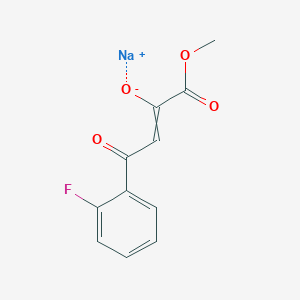
![(2R)-2-[(3,3-difluoropyrrolidin-1-yl)methyl]piperidine](/img/structure/B1415210.png)
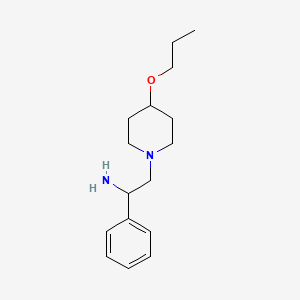
![{1-[2-(3-Fluorophenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetic acid](/img/structure/B1415212.png)
